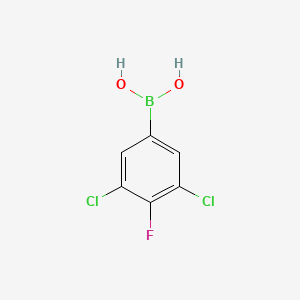

3,5-Dichloro-4-fluorophenylboronic acid

Overview

Description

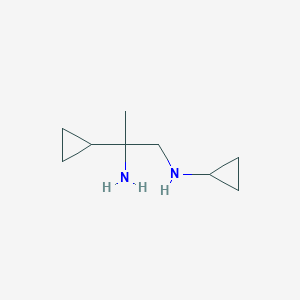

3,5-Dichloro-4-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BCl2FO2 and a molecular weight of 208.81 . It is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The InChI code for 3,5-Dichloro-4-fluorophenylboronic acid is 1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H . This indicates the positions of the chlorine, fluorine, and boronic acid groups on the phenyl ring.Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dichloro-4-fluorophenylboronic acid are not mentioned in the search results, boronic acids are known to be involved in various types of coupling reactions, such as Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

3,5-Dichloro-4-fluorophenylboronic acid is a solid at room temperature . The exact values for its density, boiling point, and melting point are not available .Scientific Research Applications

Synthesis of Thiophene Derivatives

The Suzuki cross-coupling reaction uses various arylboronic acids, including 3,5-dichloro-4-fluorophenylboronic acid, to synthesize thiophene derivatives. These derivatives exhibit promising properties for haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting their potential medicinal applications (Ikram et al., 2015).

Fluorescence Quenching Studies

Research on the fluorescence quenching of boronic acid derivatives, including analogs of 3,5-dichloro-4-fluorophenylboronic acid, reveals insights into their electronic properties and potential applications in biochemical sensing and analysis (Geethanjali, Nagaraja, & Melavanki, 2015).

Adsorption Mechanism Studies

Spectroscopic studies involving phenylboronic acids, including variants similar to 3,5-dichloro-4-fluorophenylboronic acid, help in understanding their adsorption mechanisms. This research is crucial for developing applications in surface chemistry and nanotechnology (Piergies et al., 2013).

Undergraduate Laboratory Experiments

3,5-Dichloro-4-fluorophenylboronic acid is used in undergraduate laboratory experiments to introduce students to high-throughput experimentation techniques. It serves as a practical example to reinforce the understanding of cross-coupling reactions in chemistry education (Lee, Schmink, & Berritt, 2020).

Preparation of Antimicrobial Compounds

Compounds bearing a 3,5-dichloro-4-fluorophenyl moiety, synthesized through various chemical reactions, show significant antimicrobial activity. This underlines the compound's importance in the development of new antimicrobial agents (Karthikeyan et al., 2006; Holla et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , suggesting that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In Suzuki-Miyaura coupling reactions, boronic acids act as nucleophilic organic groups . They are transferred from boron to palladium during the transmetalation step of the reaction . This suggests that 3,5-Dichloro-4-fluorophenylboronic acid likely interacts with its targets by donating its organic group to a palladium catalyst.

Result of Action

As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 3,5-Dichloro-4-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to oxygen and temperature changes . Additionally, the pH of the environment can affect the compound’s reactivity in Suzuki-Miyaura coupling reactions .

properties

IUPAC Name |

(3,5-dichloro-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZYLWQCOUTIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-fluorophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S,4S)-4-[(2-methoxyacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426400.png)

![2-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426404.png)

![Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine](/img/structure/B1426405.png)

![Methyl (2S,4S)-4-[(cyclopropylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426410.png)

![4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426411.png)

![3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426413.png)

![Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426415.png)

![4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1426417.png)